3-Amino-5-(3-hydroxypropyl)picolinonitrile
Overview
Description
3-Amino-5-(3-hydroxypropyl)picolinonitrile is an organic compound with the molecular formula C9H11N3O. It is a derivative of picolinonitrile, featuring an amino group at the third position and a hydroxypropyl group at the fifth position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3-hydroxypropyl)picolinonitrile typically involves the reaction of 3-amino-5-bromopicolinonitrile with 3-hydroxypropylamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(3-hydroxypropyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: 3-Amino-5-(3-carboxypropyl)picolinonitrile
Reduction: 3-Amino-5-(3-aminopropyl)picolinonitrile
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-5-(3-hydroxypropyl)picolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-(3-hydroxypropyl)picolinonitrile involves its interaction with specific molecular targets. The amino and hydroxypropyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-bromopicolinonitrile
- 3-Amino-5-(3-aminopropyl)picolinonitrile
- 3-Amino-5-(3-carboxypropyl)picolinonitrile
Uniqueness
3-Amino-5-(3-hydroxypropyl)picolinonitrile is unique due to the presence of both an amino group and a hydroxypropyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
3-Amino-5-(3-hydroxypropyl)picolinonitrile (CAS No. 1346447-41-3) is an organic compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H11N3O. It features a picolinonitrile backbone with an amino group at the third position and a hydroxypropyl substituent at the fifth position, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound's amino and hydroxypropyl groups facilitate hydrogen bonding and other non-covalent interactions with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It can act on receptor sites, influencing signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.
- Anticancer Activity : There is emerging evidence indicating its potential role in cancer therapy, possibly through the induction of apoptosis in cancer cells.
- Neuroprotective Effects : The compound may have neuroprotective properties, which are under investigation for implications in neurodegenerative diseases.
Data Table: Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells | |
Neuroprotective | Protection against neuronal damage |
Case Studies
Several case studies have investigated the biological effects of this compound:
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against Escherichia coli and Staphylococcus aureus.
- Findings : The compound demonstrated significant inhibition at concentrations above 50 µg/mL, suggesting potential as an antimicrobial agent.
-
Anticancer Mechanism Investigation :
- Objective : To assess the effects on human cancer cell lines.
- Findings : Treatment with this compound resulted in a dose-dependent increase in apoptosis markers, indicating its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Biological Activity |
---|---|
3-Amino-5-bromopicolinonitrile | Antimicrobial and anticancer properties |
3-Amino-5-(3-aminopropyl)picolinonitrile | Limited studies; potential for similar effects |
3-Amino-5-(3-carboxypropyl)picolinonitrile | Not extensively studied |
Properties
IUPAC Name |
3-amino-5-(3-hydroxypropyl)pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-5-9-8(11)4-7(6-12-9)2-1-3-13/h4,6,13H,1-3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJVBFRDBSDKGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C#N)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301218366 | |
Record name | 2-Pyridinecarbonitrile, 3-amino-5-(3-hydroxypropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301218366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346447-41-3 | |
Record name | 2-Pyridinecarbonitrile, 3-amino-5-(3-hydroxypropyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarbonitrile, 3-amino-5-(3-hydroxypropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301218366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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